1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that features both an indole and a dihydropyrimidine moiety. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . The dihydropyrimidine ring is also a crucial pharmacophore in medicinal chemistry, contributing to the compound’s potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The dihydropyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents like halogens or nitrating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular signaling pathways. The dihydropyrimidine ring can interact with enzymes and proteins, modulating their activity. These interactions contribute to the compound’s biological effects, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other indole and dihydropyrimidine derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Dihydropyrimidine Derivatives: Compounds like dihydropyrimidinones and dihydropyrimidinethiones share the dihydropyrimidine ring and are used in medicinal chemistry.
Unique Features:
Properties
IUPAC Name |
3-(1H-indol-5-yl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-14(2)6-8-17(13(18)16-14)11-3-4-12-10(9-11)5-7-15-12/h3-9,15H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIAVQKHEJAPEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC3=C(C=C2)NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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